2-(2,4-ジオキソ-8-プロピル-1,3,8-トリアザスピロ[4.5]デカン-3-イル)-N-フェネチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom.
科学的研究の応用
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
Target of Action
The primary target of the compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood and motor control .
Mode of Action
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide acts as a selective agonist at the DOR . It binds to the DOR and triggers a conformational change, activating the receptor . This activation leads to a decrease in cyclic AMP (cAMP) production .
Biochemical Pathways
Upon activation of the DOR by 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, several biochemical pathways are affected. The most notable is the reduction in cAMP production . This decrease in cAMP levels can lead to a variety of downstream effects, including the modulation of pain perception .
Result of Action
The molecular and cellular effects of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide’s action are primarily related to its agonistic activity at the DOR. This leads to a decrease in cAMP production, which can result in antinociceptive effects . It’s also noted that selective dor agonists can induce convulsions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide typically involves multiple steps, starting with the formation of the spiro linkage. The initial step often includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a diketone can lead to the formation of the spiro compound. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production. The use of automated systems can also minimize human error and improve reproducibility.
化学反応の分析
Types of Reactions
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
類似化合物との比較
Similar Compounds
- N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide
- 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness
What sets 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide apart from similar compounds is its specific structural configuration, which confers high selectivity and affinity for delta opioid receptors. This makes it a promising candidate for developing new analgesics with fewer side effects compared to traditional opioids .
生物活性
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a compound belonging to the class of triazaspiro compounds, which have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure indicates the presence of a spirocyclic framework combined with an acetamide moiety. Its molecular formula is C16H23N5O4, and it has a molecular weight of 349.38 g/mol .
Research indicates that compounds in the triazaspiro class, including the one under consideration, act as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are crucial for regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels. By inhibiting PHDs, these compounds can increase erythropoietin (EPO) levels, promoting erythropoiesis and potentially treating anemia .
Pharmacological Effects
- Erythropoiesis Stimulation : Studies have shown that triazaspiro compounds can robustly upregulate EPO in vivo. This property is particularly beneficial for conditions characterized by low red blood cell counts .
- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that derivatives of triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The exact mechanism is under investigation but may involve apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to modulation of HIF pathways, which could be relevant for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Erythropoiesis | Upregulation of EPO | |
Antitumor Activity | Cytotoxicity against cancer cells | |
Neuroprotection | Potential protective effects in models |
Case Study: EPO Regulation
In a study focused on the pharmacokinetics and pharmacodynamics of triazaspiro compounds, it was found that administration led to a significant increase in serum EPO levels in animal models. This effect was attributed to the inhibition of PHD enzymes, leading to stabilization of HIFs and subsequent transcriptional activation of EPO genes .
Case Study: Cytotoxicity Assessment
A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives of triazaspiro compounds exhibited IC50 values in the low micromolar range. This suggests a promising avenue for further development as anticancer agents .
特性
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-2-12-23-13-9-20(10-14-23)18(26)24(19(27)22-20)15-17(25)21-11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOJVHQEUPFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。